molecular formula C27H36ClN5O6S2 B2491482 Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1321950-62-2

Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

Katalognummer: B2491482
CAS-Nummer: 1321950-62-2
Molekulargewicht: 626.18
InChI-Schlüssel: NGJLLSNISRREQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a synthetic small molecule featuring a multi-functionalized structure. Its core components include:

  • A 4-methoxy-7-methylbenzo[d]thiazole moiety, which is a heterocyclic aromatic system known for bioactivity in medicinal chemistry.
  • A carbamoyl linker connecting the benzo[d]thiazole to a phenylsulfonyl group, a structural motif often associated with enzyme inhibition or receptor binding.
  • A piperazine ring substituted with an ethyl carboxylate group, a common scaffold in drug design for enhancing solubility and modulating pharmacokinetics.
  • A dimethylaminoethyl side chain, which may contribute to basicity and cellular penetration.
  • A hydrochloride salt formulation, improving solubility and stability.

Eigenschaften

IUPAC Name

ethyl 4-[4-[2-(dimethylamino)ethyl-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O6S2.ClH/c1-6-38-27(34)30-14-16-31(17-15-30)40(35,36)21-10-8-20(9-11-21)25(33)32(18-13-29(3)4)26-28-23-22(37-5)12-7-19(2)24(23)39-26;/h7-12H,6,13-18H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJLLSNISRREQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(C=CC(=C4S3)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

Ethyl 4-((4-((2-(dimethylamino)ethyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic effects. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C25H29N7O3SC_{25}H_{29}N_7O_3S, with a molecular weight of approximately 475.54 g/mol. It features a complex structure that includes a piperazine ring, a benzo[d]thiazole moiety, and various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Studies indicate that the compound may inhibit certain enzymes involved in cancer cell proliferation, particularly through the modulation of signaling pathways associated with cell growth and survival.
  • Receptor Binding : The compound has been shown to bind to various receptors, potentially influencing neurotransmitter release and other cellular processes.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the activation of pro-apoptotic factors and the inhibition of anti-apoptotic proteins.

Neuroprotective Effects

The compound also displays neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels suggests potential applications in conditions like Alzheimer's disease.

Case Studies

  • Study on Cancer Cell Lines : A recent study investigated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 25 µM.
    Cell LineIC50 (µM)Mechanism
    MCF-725Apoptosis induction
    A54930Cell cycle arrest
  • Neuroprotection in Animal Models : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to control groups. Behavioral tests indicated enhanced memory retention and learning capabilities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares key structural features with several classes of molecules reported in the literature. Below is a comparative analysis based on functional groups and synthetic strategies:

Piperazine-Based Derivatives

Piperazine derivatives are widely explored for their pharmacological versatility. For example:

  • HBK14–HBK19 series (): These compounds feature piperazine rings substituted with phenoxyalkyl chains and aryl groups. Unlike the target compound, they lack the benzo[d]thiazole and sulfonylcarbamoyl motifs.
  • Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate (): This analog replaces the benzo[d]thiazole with a triazolopyrimidine ring.

Sulfonyl-Containing Compounds

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (): These triazole derivatives incorporate phenylsulfonyl groups linked to aromatic systems.

Benzo[d]thiazole Derivatives

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (): While these lack the piperazine and sulfonyl groups, their benzo[d]thiazole-like heterocycles highlight the importance of fused aromatic systems in intercalation or π-π stacking interactions. The 4-methoxy-7-methyl substitution in the target compound may reduce metabolic degradation compared to unsubstituted analogs .

Structural and Functional Comparison Table

Compound Class Key Features Potential Advantages of Target Compound Limitations vs. Target Compound
HBK14–HBK19 (Piperazine derivatives) Phenoxyalkyl chains, aryl groups, no sulfonyl/benzo[d]thiazole Enhanced solubility via ethyl carboxylate; basic side chain Lower target specificity due to simpler core
Triazolopyrimidine-piperazine () Triazolopyrimidine core, chlorophenyl substituent Rigid planar structure for stacking Reduced hydrogen-bonding capacity vs. sulfonyl
Triazole-thiones () Sulfonylphenyl, rigid triazole-thione scaffold High thermal stability Limited flexibility for target adaptation
Pyrazolo-triazolo-pyrimidines () Fused heterocycles, nitro groups Strong aromatic interactions Higher metabolic susceptibility

Research Implications and Gaps

  • Synthetic Feasibility : The target compound’s synthesis may draw from methodologies in (heterocycle formation) and (sulfonylation reactions).
  • Pharmacological Potential: The dimethylaminoethyl and sulfonyl groups suggest dual functionality—basic side chains for membrane penetration and sulfonamides for enzyme inhibition (e.g., carbonic anhydrase).
  • Data Limitations: No direct biological data (e.g., IC50, pharmacokinetics) are available in the provided evidence, necessitating further experimental validation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.